molecular formula C35H40F2N6O3 B583755 3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one CAS No. 1346606-24-3

3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

Cat. No. B583755
M. Wt: 630.741
InChI Key: GQIQUGILXGRQGO-YQOUJOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one” is a heterocyclic compound with a complex structure . It has a molecular formula of C23H28FN3O4 and a molecular weight of 429.5 g/mol . The compound contains several functional groups, including a fluoro-benzisoxazole group, a piperidine ring, and a pyrido-pyrimidinone group .


Molecular Structure Analysis

The compound has a complex molecular structure. The piperidine ring in the structure adopts a chair conformation . The annulated ring bearing the hydroxy group is present in a half-chair conformation . The shortest centroid–centroid distance is apparent between the benzoxazole moiety and the six-membered ring bearing the keto substituent .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 429.5 g/mol and a molecular formula of C23H28FN3O4 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 93.4 Ų . The compound has a complexity of 775 .

Scientific Research Applications

  • Crystalline Forms and Structure :

    • Wang, Zhou, and Hu (2006) reported on the crystalline form B of risperidone, describing the chair and sofa conformations of its piperidine and tetrahydropyridine rings respectively (Wang, Zhou, & Hu, 2006).
    • Peeters, Blaton, and Ranter (1993) detailed the planarity of the benzisoxazole and pyrimidine moieties and the crystal structure stabilized by hydrogen bonds (Peeters, Blaton, & Ranter, 1993).
    • Another study by Wang and Pan (2006) discussed risperidone chloride 2.5-hydrate, a new crystalline form, highlighting the chair conformation of the piperidine ring and sofa conformation of the tetrahydropyridine ring (Wang & Pan, 2006).
  • Pharmacological Activities and Synthesis :

    • Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of derivatives with a structure related to risperidone, finding potent 5-HT2 antagonist activity in some compounds (Watanabe et al., 1992).
    • Germann, Kurylo, and Han (2012) reviewed risperidone in detail, including its physico-chemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics (Germann, Kurylo, & Han, 2012).
  • Metabolism and Excretion Studies :

    • Meuldermans et al. (1994) studied the metabolism and excretion of risperidone in rats and dogs, finding that major metabolic pathways in these animals were similar to those in humans (Meuldermans et al., 1994).

properties

IUPAC Name

3-[2-[4-[(E)-C-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]phenyl]-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40F2N6O3/c1-22-27(35(44)43-14-3-2-4-32(43)38-22)13-17-41-15-9-23(10-16-41)33(39-45)28-7-5-25(36)20-30(28)42-18-11-24(12-19-42)34-29-8-6-26(37)21-31(29)46-40-34/h5-8,20-21,23-24,45H,2-4,9-19H2,1H3/b39-33+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIQUGILXGRQGO-YQOUJOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

Citations

For This Compound
1
Citations
D Germann, N Kurylo, F Han - Profiles of Drug Substances, Excipients and …, 2012 - Elsevier
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), a potent inhibitor of the serotonin 5-HT 2 and …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.